Malic acid; sunitinib
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Overview
Description
Sunitinib malate is a small-molecule, multi-targeted receptor tyrosine kinase inhibitor. It is primarily used as an anti-cancer medication, particularly for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors . Sunitinib malate was the first cancer drug to be simultaneously approved for two different indications .
Preparation Methods
The synthesis of sunitinib malate involves multiple steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation . The process starts with commercially available materials such as acetyl ethyl acetate, 4-fluoroaniline, and N1, N1-diethylethane-1,2-diamine . The optimal conditions for each reaction step have been established to maximize yields. For industrial production, a solvent-free decarboxylation process has been developed to improve efficiency and reduce costs .
Chemical Reactions Analysis
Sunitinib malate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include pyrrolidine, inorganic or organic bases, and Vilsmeier reagent . The major products formed from these reactions are intermediates that lead to the final compound, sunitinib malate .
Scientific Research Applications
Sunitinib malate has a wide range of scientific research applications. In chemistry, it is used for synthetic improvements and as a positron emission tomography tracer . In biology and medicine, it is employed in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and other tumors resistant to imatinib . Additionally, it is used in pharmacokinetic studies to assess bioequivalence and safety profiles .
Mechanism of Action
Sunitinib malate inhibits cellular signaling by targeting multiple receptor tyrosine kinases, including platelet-derived growth factor receptors and vascular endothelial growth factor receptors . It also inhibits KIT, the receptor tyrosine kinase that drives the majority of gastrointestinal stromal tumors . By blocking these pathways, sunitinib malate disrupts tumor growth, pathologic angiogenesis, and metastatic progression of cancer .
Comparison with Similar Compounds
Sunitinib malate is unique due to its multi-targeted approach in inhibiting receptor tyrosine kinases. Similar compounds include imatinib, which is also used to treat gastrointestinal stromal tumors but is less effective in cases of resistance . Other similar compounds are sorafenib and pazopanib, which also target multiple kinases but have different efficacy and safety profiles .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;2-hydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWFXVZLPYTWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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